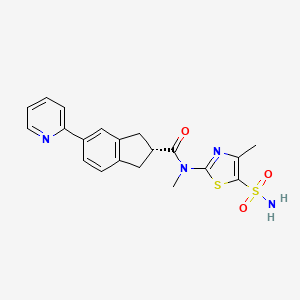

(S)-HN0037

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H20N4O3S2 |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

(2R)-N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-5-pyridin-2-yl-2,3-dihydro-1H-indene-2-carboxamide |

InChI |

InChI=1S/C20H20N4O3S2/c1-12-19(29(21,26)27)28-20(23-12)24(2)18(25)16-9-13-6-7-14(10-15(13)11-16)17-5-3-4-8-22-17/h3-8,10,16H,9,11H2,1-2H3,(H2,21,26,27)/t16-/m1/s1 |

InChI Key |

KVGIVOAGCRDHHH-MRXNPFEDSA-N |

Isomeric SMILES |

CC1=C(SC(=N1)N(C)C(=O)[C@@H]2CC3=C(C2)C=C(C=C3)C4=CC=CC=N4)S(=O)(=O)N |

Canonical SMILES |

CC1=C(SC(=N1)N(C)C(=O)C2CC3=C(C2)C=C(C=C3)C4=CC=CC=N4)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (S)-HN0037 in HSV-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herpes Simplex Virus 1 (HSV-1) infection presents a significant global health challenge, with the emergence of resistance to current therapies necessitating the development of novel antiviral agents. (S)-HN0037 is a potent, orally bioavailable small molecule inhibitor of HSV-1, operating through a distinct mechanism of action that circumvents common resistance pathways. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular target, antiviral activity, and the experimental methodologies used for its characterization. The information presented herein is intended to support researchers, scientists, and drug development professionals in the advancement of new therapeutic strategies against HSV-1.

Introduction

Herpes Simplex Virus 1 is a ubiquitous pathogen, causing a range of clinical manifestations from orolabial lesions to more severe conditions such as keratitis and encephalitis. Current standard-of-care treatments, primarily nucleoside analogues like acyclovir, target the viral DNA polymerase. However, the efficacy of these drugs is threatened by the emergence of resistant viral strains, particularly in immunocompromised individuals. This has spurred the development of antiviral agents with novel mechanisms of action. This compound is a promising drug candidate that inhibits a critical component of the viral replication machinery, the helicase-primase complex, offering an alternative therapeutic approach.

Core Mechanism of Action: Inhibition of the Helicase-Primase Complex

This compound exerts its antiviral activity by specifically targeting the HSV-1 helicase-primase complex.[1][2] This complex is a heterotrimer composed of three essential viral proteins: UL5, UL52, and UL8.[1]

-

UL5: The helicase subunit, responsible for unwinding the double-stranded viral DNA at the replication fork, a crucial step for DNA synthesis.

-

UL52: The primase subunit, which synthesizes short RNA primers on the unwound single-stranded DNA, providing a starting point for the viral DNA polymerase.

-

UL8: A scaffold protein that enhances the processivity of the helicase and primase activities.

By inhibiting this complex, this compound effectively halts viral DNA replication, thereby preventing the production of new virions. This mechanism is distinct from that of nucleoside analogs, which act as chain terminators during DNA elongation.

Signaling Pathway of HSV-1 DNA Replication and Inhibition by this compound

Caption: Mechanism of this compound action on HSV-1 replication.

Quantitative Data on Antiviral Activity

The antiviral potency of HN0037 has been evaluated using in vitro cell-based assays. The following table summarizes the key quantitative data available.

| Compound | Virus Strain | Cell Line | Assay Type | Endpoint | Value | Reference |

| HN0037 | HSV-1 | - | - | IC50 | 7 nM | ProbeChem |

| HN0037 (isomers) | HSV-1 GHSV-UL46 | - | Cytopathic Effect (CPE) | IC50 | 7 - 950 nM | [3] |

Note: Specific data for the (S)-enantiomer and cytotoxicity (CC50) values are not yet publicly available. The IC50 value of 7 nM is for the racemate, and the range of 7-950 nM is for a series of related compounds from the discovery patent, with the (R)-enantiomer noted as being more potent.

Experimental Protocols

The characterization of helicase-primase inhibitors like this compound involves a series of specialized virological and biochemical assays. While specific protocols for this compound are not publicly detailed, the following are representative methodologies employed for this class of antiviral compounds.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method to determine the in vitro antiviral activity of a compound by measuring the inhibition of virus-induced cell death.

Principle: HSV-1 infection of susceptible cells leads to morphological changes and eventually cell death, a phenomenon known as the cytopathic effect. An effective antiviral agent will protect the cells from this effect.

General Protocol:

-

Cell Seeding: Plate a suitable cell line (e.g., Vero cells) in 96-well plates and incubate until a confluent monolayer is formed.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Infection and Treatment: Infect the cell monolayers with a known titer of HSV-1. After a viral adsorption period, remove the inoculum and add the medium containing the different concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient to allow for the development of CPE in the virus control wells (typically 2-3 days).

-

CPE Evaluation: Assess the degree of CPE in each well microscopically. Alternatively, cell viability can be quantified using a colorimetric assay (e.g., MTT or neutral red uptake).

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the CPE by 50% compared to the virus control.

Workflow for a Cytopathic Effect (CPE) Inhibition Assay

Caption: Workflow of a CPE inhibition assay.

Plaque Reduction Assay

This assay provides a more quantitative measure of antiviral activity by determining the reduction in the number of infectious virus particles.

Principle: An infectious virus particle will form a localized area of cell death or a "plaque" in a cell monolayer. The number of plaques is directly proportional to the number of infectious virions. An antiviral compound will reduce the number and/or size of these plaques.

General Protocol:

-

Cell Seeding: Prepare confluent monolayers of a suitable cell line in multi-well plates (e.g., 6- or 12-well plates).

-

Infection: Infect the cells with a dilution of HSV-1 calculated to produce a countable number of plaques.

-

Treatment: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose or agarose) containing various concentrations of this compound. The semi-solid overlay restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.

-

Incubation: Incubate the plates for 2-3 days to allow for plaque development.

-

Plaque Visualization: Fix and stain the cell monolayers (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Determine the concentration of the compound that reduces the number of plaques by 50% (IC50) compared to the virus control.

Viral Yield Reduction Assay

This assay measures the effect of an antiviral compound on the total amount of new infectious virus produced.

Principle: Cells are infected with a known amount of virus and treated with the antiviral compound. After one round of viral replication, the total viral progeny (both intracellular and extracellular) is harvested and titrated.

General Protocol:

-

Infection and Treatment: Infect confluent cell monolayers with HSV-1 at a specific multiplicity of infection (MOI) and treat with different concentrations of this compound.

-

Incubation: Incubate the cultures for a single replication cycle (e.g., 24-48 hours).

-

Virus Harvest: Harvest the cells and supernatant. The cells are typically subjected to freeze-thaw cycles to release intracellular virions.

-

Virus Titration: Determine the titer of the harvested virus using a plaque assay.

-

Data Analysis: Calculate the concentration of the compound that reduces the viral yield by a certain percentage (e.g., 90% or 99%, denoted as EC90 or EC99).

Helicase-Primase Enzymatic Assays

Biochemical assays using the purified helicase-primase complex are essential for confirming the direct inhibition of the enzyme's activity.

Helicase Assay Principle: This assay measures the unwinding of a double-stranded DNA substrate. A radiolabeled or fluorescently labeled DNA substrate with a forked structure mimicking the replication fork is used. The unwound single-stranded product is then separated from the double-stranded substrate by gel electrophoresis and quantified.

Primase Assay Principle: This assay measures the synthesis of RNA primers on a single-stranded DNA template. The incorporation of radiolabeled ribonucleotides into the newly synthesized primers is quantified.

Conclusion

This compound represents a significant advancement in the development of anti-HSV-1 therapeutics. Its novel mechanism of action, the inhibition of the viral helicase-primase complex, provides a crucial alternative to current therapies and a potential solution to the growing problem of drug resistance. The high potency of this compound, as indicated by its low nanomolar IC50 value, underscores its potential as a clinical candidate. Further detailed studies on its in vivo efficacy, safety profile, and activity against a broad range of clinical and drug-resistant HSV-1 isolates will be instrumental in its journey towards clinical application. This technical guide provides a foundational understanding of the core principles underlying the antiviral activity of this compound, which will be valuable for the scientific and drug development communities working to combat HSV-1 infections.

References

The Discovery and Development of HN0037: A Novel Helicase-Primase Inhibitor for the Treatment of Herpes Simplex Virus Infections

For Immediate Release

This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of HN0037, a novel, orally active helicase-primase inhibitor for the treatment of herpes simplex virus (HSV) infections. Developed by Medshine Discovery Inc. and subsequently in-licensed by Phaeno Therapeutics, HN0037 represents a promising new therapeutic option in the fight against HSV-1 and HSV-2.

Introduction: The Unmet Need in Herpes Simplex Virus Treatment

Herpes simplex virus infections are a global health concern, with a significant portion of the population affected by recurrent oral and genital herpes. While existing nucleoside analog therapies, such as acyclovir, are effective for many, the emergence of resistance, particularly in immunocompromised patients, highlights the urgent need for novel antiviral agents with alternative mechanisms of action. HN0037 addresses this need by targeting the viral helicase-primase complex, an essential component of the HSV DNA replication machinery.

Mechanism of Action: Targeting the Viral Replication Engine

HN0037 is a potent and selective inhibitor of the HSV helicase-primase complex. This complex, composed of the UL5, UL52, and UL8 proteins, is responsible for unwinding the double-stranded viral DNA and synthesizing RNA primers for DNA replication. By binding to this complex, HN0037 effectively blocks these crucial processes, thereby halting viral replication. This targeted approach offers a distinct advantage over traditional DNA polymerase inhibitors and is active against HSV strains that have developed resistance to nucleoside analogs.

Caption: Mechanism of action of HN0037 on the HSV replication fork.

Preclinical Development

HN0037, also referred to as WX037 in patent literature, has demonstrated significant antiviral activity in preclinical studies.

In Vitro Antiviral Activity

In a cytopathic effect (CPE) assay, a series of 22 related compounds from the same chemical class as HN0037 showed inhibitory potential against the HSV-1 GHSV-UL46 strain, with EC50 values ranging from 7 to 950 nM. While the specific EC50 for HN0037 is not publicly available, its selection for clinical development suggests potent in vitro activity.

Preclinical Pharmacokinetics

A direct pharmacokinetic comparison in male BALB/c mice revealed that WX037 (HN0037) has a higher clearance rate and a lower area under the curve (AUC) compared to the related helicase-primase inhibitor, pritelivir.

Clinical Development

HN0037 is currently undergoing clinical evaluation to assess its safety, tolerability, and efficacy in humans.

Phase 1 Clinical Trial in Healthy Volunteers

A Phase 1, randomized, double-blind, placebo-controlled study (CTR20210378) was conducted in healthy adult volunteers in China to evaluate the safety, tolerability, and pharmacokinetics of HN0037.[1]

-

Study Design: The study consisted of two parts: a single ascending dose (SAD) phase and a multiple ascending dose (MAD) phase. A food effect cohort was also included.

-

Participants: Healthy adult male and female volunteers aged 18-45 years with a body mass index (BMI) between 19 and 26 kg/m ².

-

Dosage and Administration:

-

Key Inclusion Criteria:

-

Voluntary written informed consent.

-

Good general health with no clinically significant abnormalities.

-

Willingness to use contraception.

-

-

Key Exclusion Criteria:

-

Pregnancy or lactation.

-

Clinically significant diseases or abnormalities.

-

Positive for hepatitis B, hepatitis C, HIV, or syphilis.

-

History of drug or alcohol abuse.

-

Participation in another clinical trial within 3 months.

-

-

Pharmacokinetic Analysis: Plasma concentrations of HN0037 were measured at various time points to determine pharmacokinetic parameters such as Cmax, AUC, and half-life.

The pharmacokinetic profile of HN0037 from the Phase 1 study is summarized below.

| Dose Group | Cmax (ng/mL) | AUC (ng·h/mL) | T½ (hours) | Dose Proportionality | Accumulation | Food Effect (200 mg) |

| Single Ascending Dose | ||||||

| 10 - 120 mg | Data not available in tabular format | Data not available in tabular format | 50.4 - 61.0 | Proportional increase in systemic exposure.[1] | - | A high-fat meal had a marginal impact on pharmacokinetics.[1] |

| 200 - 400 mg | Data not available in tabular format | Data not available in tabular format | 50.4 - 61.0 | Sub-proportional increase in systemic exposure.[1] | - | |

| Multiple Ascending Dose | ||||||

| 30 mg QD (14 days) | Data not available in tabular format | Data not available in tabular format | 50.4 - 61.0 | - | Significant drug accumulation at steady state.[1] | - |

| 100 mg QD (14 days) | Data not available in tabular format | Data not available in tabular format | 50.4 - 61.0 | - | Significant drug accumulation at steady state.[1] | - |

Note: Specific Cmax and AUC values were not presented in a tabular format in the primary publication. The table reflects the descriptive findings.

HN0037 was found to be safe and well-tolerated in healthy volunteers. There were no significant differences in the incidence of adverse events between the HN0037 and placebo groups.[1]

Caption: Workflow of the Phase 1 clinical trial of HN0037.

Phase 2 Clinical Trial

A Phase 2a, randomized, double-blind, parallel-group, placebo-controlled, dose-finding, multicenter clinical trial (CTR20252614) is currently recruiting participants in China to evaluate the efficacy and safety of HN0037 tablets in individuals with recurrent genital herpes.

Conclusion and Future Directions

HN0037 has demonstrated a promising profile as a novel helicase-primase inhibitor for the treatment of HSV infections. Its distinct mechanism of action, favorable safety profile in early clinical studies, and oral route of administration position it as a valuable potential alternative to existing therapies, particularly for patients with resistant viral strains. The ongoing Phase 2 clinical trial will provide further insights into its efficacy in a patient population. Continued development of HN0037 is warranted to fully elucidate its therapeutic potential.

References

(S)-HN0037: A Technical Guide to its Helicase-Primase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-HN0037 is a potent and selective small molecule inhibitor of the herpes simplex virus (HSV) helicase-primase complex, a critical component of the viral DNA replication machinery. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory activity, and detailed experimental protocols for assessing its function. The information presented is intended to support further research and development of this and similar antiviral compounds.

Introduction

Herpes simplex virus (HSV) infections remain a significant global health concern. The viral helicase-primase complex, composed of three essential proteins—UL5 (helicase), UL52 (primase), and UL8 (accessory protein)—is an attractive target for novel antiviral therapies due to its indispensable role in viral DNA replication.[1][2] this compound has emerged as a promising inhibitor of this complex, demonstrating potent antiviral activity. It is the (S)-enantiomer of HN0037, and stereochemistry plays a crucial role in its inhibitory function, with a greater than 140-fold difference in activity observed between the enantiomers. This guide delves into the technical details of this compound's inhibitory profile.

Mechanism of Action

This compound exerts its antiviral effect by directly targeting the HSV helicase-primase complex. This inhibition disrupts the unwinding of the viral DNA duplex and the synthesis of RNA primers, both of which are essential steps for the initiation and elongation of viral DNA replication. By binding to the complex, this compound effectively halts the progression of the viral replication fork, leading to the suppression of viral proliferation.

Figure 1. Signaling pathway illustrating the inhibitory action of this compound on the HSV helicase-primase complex.

Quantitative Inhibitory Activity

The antiviral potency of this compound is quantified by its half-maximal effective concentration (EC50), which represents the concentration of the compound that inhibits the viral cytopathic effect by 50%. The EC50 values for the compound series from which HN0037 was identified were determined using a cytopathic effect (CPE) assay against the HSV-1 GHSV-UL46 strain.

| Compound | Virus Strain | Assay Type | EC50 (nM) |

| Representative Compounds from WO2018/127207 | HSV-1 (GHSV-UL46) | Cytopathic Effect (CPE) | 7 - 950 |

Note: The specific EC50 value for the optimized this compound compound is not publicly available in the cited resources. The provided range reflects the potency of the series of compounds disclosed in the relevant patent application, with the S-enantiomer being the more potent form.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory activity of compounds like this compound.

Helicase Activity Inhibition Assay

This assay measures the ability of an inhibitor to prevent the unwinding of a DNA duplex by the helicase-primase complex.

Materials:

-

Purified HSV-1 helicase-primase complex (UL5/UL8/UL52)

-

Radiolabeled DNA substrate (e.g., forked DNA with a 3'-overhang)

-

ATP solution

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT, 100 µg/ml BSA)

-

This compound or other test compounds

-

Stop buffer (e.g., 0.5 M EDTA)

-

Native polyacrylamide gel

-

Phosphorimager

Procedure:

-

Prepare reaction mixtures containing assay buffer, purified helicase-primase enzyme, and varying concentrations of the test compound.

-

Pre-incubate the enzyme and compound mixture for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the unwinding reaction by adding the radiolabeled DNA substrate and ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding the stop buffer.

-

Resolve the reaction products (unwound single-stranded DNA and double-stranded DNA substrate) on a native polyacrylamide gel.

-

Visualize and quantify the radiolabeled DNA bands using a phosphorimager.

-

Calculate the percentage of unwound DNA at each inhibitor concentration and determine the IC50 value.

Primase Activity Inhibition Assay

This assay assesses the inhibition of RNA primer synthesis by the primase component of the helicase-primase complex.

Materials:

-

Purified HSV-1 helicase-primase complex (UL5/UL8/UL52)

-

Single-stranded DNA template (e.g., poly(dT))

-

Ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-32P]GTP)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

This compound or other test compounds

-

Stop solution (e.g., formamide with loading dye)

-

Denaturing polyacrylamide gel

-

Phosphorimager

Procedure:

-

Set up reaction mixtures with assay buffer, ssDNA template, and different concentrations of the test inhibitor.

-

Add the purified helicase-primase enzyme to the mixtures.

-

Start the reaction by adding the rNTP mix (containing the radiolabeled rNTP).

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Separate the synthesized radiolabeled RNA primers from the unincorporated rNTPs using denaturing polyacrylamide gel electrophoresis.

-

Detect and quantify the synthesized primers using a phosphorimager.

-

Determine the IC50 value by plotting the percentage of primer synthesis against the inhibitor concentration.

Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay measures the ability of a compound to protect host cells from virus-induced death.

Materials:

-

Susceptible host cells (e.g., Vero cells)

-

Herpes Simplex Virus (HSV-1)

-

Cell culture medium

-

This compound or other test compounds

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, neutral red)

-

Plate reader

Procedure:

-

Seed host cells in 96-well plates and allow them to form a confluent monolayer.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the growth medium from the cells and add the medium containing the diluted compound.

-

Infect the cells with a predetermined titer of HSV-1. Include uninfected and untreated virus-infected controls.

-

Incubate the plates for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 2-3 days).

-

Assess cell viability using a suitable reagent (e.g., add MTT and incubate, then solubilize formazan crystals).

-

Measure the absorbance using a plate reader.

-

Calculate the percentage of cell protection at each compound concentration relative to the controls and determine the EC50 value.

Figure 2. Experimental workflow for the Cytopathic Effect (CPE) inhibition assay.

Conclusion

This compound is a highly potent and specific inhibitor of the HSV helicase-primase complex, representing a promising avenue for the development of new anti-herpetic drugs. Its mechanism of action, directly targeting an essential viral enzyme complex, offers an alternative to traditional nucleoside analogs. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of helicase-primase inhibitors, facilitating the discovery and development of the next generation of antiviral therapeutics.

References

In Vitro Antiviral Spectrum of (S)-HN0037: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-HN0037 is a potent and selective small molecule inhibitor of the herpes simplex virus (HSV) helicase-primase complex, a critical component of the viral DNA replication machinery. This document provides a comprehensive overview of the in vitro antiviral activity of this compound, detailing its efficacy against herpes simplex virus type 1 (HSV-1). It includes quantitative data on its antiviral potency, a detailed methodology of the assays used for its characterization, and a diagrammatic representation of its mechanism of action and the experimental workflow. This guide is intended to serve as a technical resource for researchers and professionals involved in the development of novel antiviral therapies.

Introduction

Herpes simplex viruses are prevalent pathogens, causing a range of diseases from mucocutaneous lesions to more severe conditions, particularly in immunocompromised individuals. The emergence of resistance to current standard-of-care therapies necessitates the development of new antiviral agents with novel mechanisms of action. This compound, a member of the thiazolylamide class of compounds, targets the viral helicase-primase enzyme complex, offering a distinct advantage over traditional DNA polymerase inhibitors. This complex, consisting of the UL5, UL52, and UL8 proteins, is essential for unwinding the viral DNA and synthesizing primers for replication. By inhibiting this complex, this compound effectively halts viral replication.

In Vitro Antiviral Activity of this compound

The antiviral potency of this compound and its related stereoisomers has been evaluated against the GHSV-UL46 strain of Herpes Simplex Virus Type 1. The activity is reported as the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits the viral cytopathic effect by 50%.

| Compound/Enantiomer | Virus Strain | EC50 (nM) |

| This compound | HSV-1 (GHSV-UL46) | 7 |

| (R)-HN0037 | HSV-1 (GHSV-UL46) | >1000 |

| Racemic HN0037 | HSV-1 (GHSV-UL46) | 15 |

Table 1: In vitro antiviral activity of HN0037 and its enantiomers against HSV-1.

Note: Currently, comprehensive data on the 50% cytotoxic concentration (CC50) and the resulting Selectivity Index (SI = CC50/EC50) for this compound are not publicly available. The SI is a critical parameter for assessing the therapeutic window of an antiviral compound. Further studies are required to determine the cytotoxicity profile of this compound in various cell lines. Additionally, the antiviral spectrum of this compound against other herpesviruses, such as HSV-2, Varicella-Zoster Virus (VZV), and Cytomegalovirus (CMV), as well as against acyclovir-resistant HSV strains, has not been extensively reported in the available literature.

Mechanism of Action

This compound exerts its antiviral effect by specifically targeting the HSV helicase-primase complex. This enzyme complex is responsible for unwinding the double-stranded viral DNA and synthesizing short RNA primers, which are essential for the initiation of DNA synthesis by the viral DNA polymerase. By inhibiting the helicase-primase complex, this compound prevents the initiation of viral DNA replication, thereby stopping the propagation of the virus.

Experimental Protocols

The following is a detailed methodology for a Cytopathic Effect (CPE) Inhibition Assay, a standard method used to determine the in vitro antiviral efficacy of compounds against HSV. This protocol is based on general virological practices and information gathered from related studies.

Materials

-

Cells: Vero cells (African green monkey kidney epithelial cells)

-

Virus: Herpes Simplex Virus Type 1 (e.g., GHSV-UL46 strain)

-

Compound: this compound, dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

-

Media:

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Assay Medium: DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin.

-

-

Reagents:

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Crystal Violet staining solution (e.g., 0.5% w/v in 20% methanol)

-

-

Equipment:

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Inverted microscope

-

Plate reader (optional, for quantitative analysis)

-

Experimental Workflow

Step-by-Step Procedure

-

Cell Seeding:

-

Harvest a confluent monolayer of Vero cells using Trypsin-EDTA.

-

Resuspend the cells in Growth Medium and perform a cell count.

-

Seed the 96-well plates with an appropriate density of Vero cells (e.g., 1 x 10^4 cells/well) and incubate overnight to allow for cell attachment and monolayer formation.

-

-

Compound Dilution:

-

Prepare a series of twofold serial dilutions of the this compound stock solution in Assay Medium. The concentration range should be chosen to encompass the expected EC50 value.

-

Include a "no-drug" control (vehicle control, containing the same concentration of DMSO as the highest compound concentration) and a "cell-only" control (no virus, no compound).

-

-

Virus Infection:

-

Aspirate the Growth Medium from the cell monolayers.

-

Infect the cells with a predetermined titer of HSV-1 (e.g., a multiplicity of infection of 0.01) in a small volume of Assay Medium.

-

Incubate for 1-2 hours to allow for viral adsorption.

-

-

Treatment:

-

After the adsorption period, remove the viral inoculum.

-

Add the prepared serial dilutions of this compound to the respective wells.

-

Add Assay Medium to the "virus control" and "cell control" wells.

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours, or until the cytopathic effect in the virus control wells is widespread (e.g., 80-100% of the cell monolayer is destroyed).

-

-

Observation and Staining:

-

Visually inspect the cell monolayers under an inverted microscope to assess the degree of CPE in each well.

-

Aspirate the medium and gently wash the wells with PBS.

-

Fix the cells with a suitable fixative (e.g., cold methanol) for 10-15 minutes.

-

Stain the fixed cells with Crystal Violet solution for 15-20 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

-

Data Analysis:

-

Visually score the wells for the presence of a viable, stained cell monolayer. The lowest concentration of the compound that protects the monolayer from the viral CPE is determined.

-

For quantitative analysis, the stain can be solubilized (e.g., with methanol or a detergent-based solution), and the absorbance can be read on a plate reader at a specific wavelength (e.g., 570 nm).

-

The EC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software.

-

Conclusion

This compound is a highly potent inhibitor of HSV-1 replication in vitro, demonstrating the potential of targeting the viral helicase-primase complex for the development of new anti-herpetic drugs. Its stereospecific activity underscores the importance of chiral chemistry in drug design. While the initial data is promising, further studies are essential to fully characterize its antiviral spectrum, including its activity against other herpesviruses and drug-resistant strains, and to establish a comprehensive safety profile through cytotoxicity assessments. The detailed experimental protocol provided herein serves as a foundation for the continued investigation and development of this compound and other novel helicase-primase inhibitors.

(S)-HN0037: A Technical Guide to a Novel Helicase-Primase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-HN0037 is the pharmacologically active (S)-enantiomer of HN0037, a potent and selective inhibitor of the herpes simplex virus (HSV) helicase-primase complex. This complex, essential for viral DNA replication, presents a prime target for antiviral therapy. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and relevant experimental data. It is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiviral agents.

Chemical and Physical Properties

This compound is a complex small molecule with specific stereochemistry that is crucial for its biological activity. While the specific CAS number for the (S)-isomer is not publicly available, the racemate, HN0037, is identified by CAS number 2233566-79-3. The fundamental properties of HN0037 are summarized in the table below.

| Property | Value |

| Compound Name | This compound |

| Racemate CAS Number | 2233566-79-3[1] |

| Molecular Weight | 428.53 g/mol |

| Molecular Formula | C₂₀H₂₀N₄O₃S₂ |

| Synonyms | HY-163529A |

Mechanism of Action: Inhibition of HSV Helicase-Primase

This compound exerts its antiviral activity by targeting the HSV helicase-primase complex, a heterotrimeric enzyme composed of three viral proteins: UL5, UL52, and UL8. This complex is indispensable for viral DNA replication, performing the critical functions of unwinding the double-stranded viral DNA (helicase activity) and synthesizing short RNA primers for DNA polymerase (primase activity).

The helicase component, UL5, is responsible for unwinding the DNA duplex. UL52 possesses the primase activity, and UL8 acts as an accessory protein that stabilizes the complex and facilitates its nuclear localization. By inhibiting this complex, this compound effectively halts viral DNA synthesis and subsequent viral propagation.

Signaling Pathway: Disruption of Cellular ATR Signaling

Recent studies have revealed an intricate interplay between the HSV helicase-primase complex and the host cell's DNA damage response (DDR) pathways. Specifically, the viral helicase-primase complex has been shown to disable the cellular Ataxia Telangiectasia and Rad3-related (ATR) signaling pathway. This pathway is a critical component of the cellular defense mechanism against DNA damage and replication stress.

The HSV helicase-primase complex, in conjunction with the viral single-stranded DNA binding protein ICP8, prevents the recruitment of the 9-1-1 checkpoint clamp (composed of RAD9, RAD1, and HUS1) and the ATR activator TopBP1 to sites of viral DNA replication. This action effectively abrogates the ATR-mediated signaling cascade, preventing the cell from recognizing the viral replication centers as damaged DNA and initiating an antiviral response.

Experimental Protocols

Plausible Synthetic Route for this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be conceptualized based on the synthesis of structurally similar compounds, such as thiazole sulfonamides and pyrrolidine carboxamides. The synthesis would likely involve a multi-step process culminating in the formation of the final molecule with the desired (S)-stereochemistry. Key steps would likely include the synthesis of the substituted thiazole sulfonamide core, the preparation of the chiral indane carboxamide fragment, and their subsequent coupling. Chiral resolution or asymmetric synthesis would be critical to obtain the desired (S)-enantiomer.

Helicase-Primase Inhibition Assay

The inhibitory activity of this compound against the HSV helicase-primase complex can be evaluated using a variety of biochemical assays. A common method is a fluorescence-based helicase assay.

Principle: This assay utilizes a double-stranded DNA (dsDNA) substrate with a fluorescent dye and a quencher on opposite strands. In the absence of helicase activity, the proximity of the quencher to the fluorophore results in a low fluorescence signal. When the helicase unwinds the dsDNA, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of this increase is proportional to the helicase activity.

General Protocol:

-

Enzyme and Substrate Preparation: Purified recombinant HSV helicase-primase complex (UL5/UL52/UL8) and the fluorescently labeled dsDNA substrate are prepared in an appropriate assay buffer.

-

Compound Incubation: The helicase-primase enzyme is pre-incubated with varying concentrations of this compound or a vehicle control.

-

Reaction Initiation: The unwinding reaction is initiated by the addition of ATP and the DNA substrate.

-

Fluorescence Monitoring: The increase in fluorescence is monitored over time using a fluorescence plate reader.

-

Data Analysis: The initial reaction rates are calculated from the fluorescence curves. The percentage of inhibition is determined for each compound concentration, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

Pharmacokinetic Profile

A Phase 1 clinical trial in healthy volunteers has provided initial pharmacokinetic data for HN0037. The study evaluated single ascending doses and multiple doses.

| Parameter | Single Ascending Dose (10-400 mg) | Multiple Dose (30 and 100 mg once daily for 14 days) |

| Absorption | Rapidly absorbed | Data not specified |

| Exposure | Dose-proportional increase in systemic exposure at lower doses (10-120 mg) and less than dose-proportional at higher doses (200-400 mg) | Significant drug accumulation at steady state |

| Half-life (t₁/₂) | Not specified | 50.4 - 61.0 hours |

| Food Effect | A high-fat meal had a marginal impact on pharmacokinetics | Not applicable |

| Safety | Well-tolerated with no significant differences in adverse events compared to placebo | Well-tolerated with no significant differences in adverse events compared to placebo |

Conclusion

This compound represents a promising new class of antiviral agents that specifically target the essential HSV helicase-primase complex. Its potent inhibitory activity and favorable pharmacokinetic profile, as demonstrated in early clinical trials, underscore its potential as a valuable therapeutic option for the treatment of HSV infections. The unique mechanism of action, which includes the disruption of the host ATR signaling pathway, offers a distinct advantage over existing therapies and warrants further investigation. This technical guide provides a foundational understanding of this compound for researchers dedicated to advancing antiviral drug discovery and development.

References

Initial Safety and Tolerability of HN0037: A Technical Overview

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

HN0037 is a novel, orally bioavailable small molecule inhibitor of the herpes simplex virus (HSV) helicase-primase complex, a key component of the viral DNA replication machinery. This document provides a comprehensive technical summary of the initial safety, tolerability, and pharmacokinetic data from a first-in-human, Phase 1 clinical trial in healthy volunteers. The study demonstrated that HN0037 is safe and well-tolerated across a range of single and multiple ascending doses, with no significant differences in the incidence of adverse events observed between HN0037 and placebo groups. The pharmacokinetic profile is characterized by a long half-life, supporting the potential for infrequent dosing. This guide details the experimental protocols, presents the available quantitative safety and pharmacokinetic data, and illustrates the mechanism of action through a signaling pathway diagram.

Introduction

Herpes simplex virus (HSV) infections are a significant global health concern, with a high prevalence of both oral and genital herpes. Current standard-of-care treatments, primarily nucleoside analogs, can be limited by issues of resistance and the need for frequent dosing. HN0037 represents a promising alternative therapeutic approach by targeting the viral helicase-primase complex, which is essential for the unwinding of viral DNA and the initiation of DNA synthesis. This complex is comprised of three viral proteins: UL5 (helicase), UL52 (primase), and UL8 (a scaffold protein). By inhibiting this complex, HN0037 effectively halts viral replication through a mechanism distinct from that of nucleoside analogs. This technical guide synthesizes the findings from the initial clinical evaluation of HN0037, providing a foundational resource for researchers and developers in the antiviral field.

Mechanism of Action

HN0037 is a selective inhibitor of the HSV helicase-primase complex. This multi-protein complex is responsible for unwinding the double-stranded viral DNA at the replication fork and synthesizing short RNA primers necessary for the initiation of DNA replication by the viral DNA polymerase. HN0037 targets this complex, thereby preventing the separation of the viral DNA strands and the subsequent synthesis of new viral genomes.[1] This targeted inhibition of a critical viral enzymatic function is the basis for its potent antiviral activity. The primary metabolism of HN0037 is mediated by the cytochrome P450 enzyme CYP3A4.

Signaling Pathway Diagram

Caption: HN0037 inhibits the HSV helicase-primase complex, preventing viral DNA unwinding.

Initial Safety and Tolerability Studies

The initial evaluation of HN0037 in humans was conducted in a Phase 1, randomized, double-blind, placebo-controlled study in healthy volunteers. The study consisted of two parts: a single ascending dose (SAD) component and a multiple ascending dose (MAD) component. A food effect assessment was also included.[2][3]

Experimental Protocols

Study Design: The study was a randomized, double-blind, placebo-controlled trial.

-

Part 1: Single Ascending Dose (SAD): Healthy volunteers received a single oral dose of HN0037 or placebo. The dose levels evaluated were 10, 30, 60, 120, 200, 300, and 400 mg.[2][3]

-

Food Effect Cohort: A food effect arm was conducted with the 200 mg dose to assess the impact of a high-fat meal on the pharmacokinetics of HN0037.[2][3]

-

Part 2: Multiple Ascending Dose (MAD): Healthy volunteers received daily oral doses of HN0037 or placebo for 14 consecutive days. The dose levels evaluated were 30 and 100 mg once daily.[2][3]

Safety and Tolerability Assessments: Safety and tolerability were monitored throughout the study and included the recording of adverse events (AEs), physical examinations, vital signs, 12-lead electrocardiograms (ECGs), and clinical laboratory tests (hematology, serum chemistry, and urinalysis).

Pharmacokinetic Analysis: Serial blood samples were collected at predetermined time points after dosing to determine the plasma concentrations of HN0037. Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2), were calculated using non-compartmental methods.

Experimental Workflow

Caption: Workflow of the Phase 1 clinical trial of HN0037.

Results

Safety and Tolerability

HN0037 was found to be safe and well-tolerated in both the single and multiple-dose studies. There were no significant differences in the incidence of adverse events between the groups that received HN0037 and those that received a placebo.[2][3] No serious or severe adverse events were reported.

Table 1: Summary of Adverse Events (AEs) (Note: Specific quantitative data on the frequency of AEs is not publicly available in the provided search results. The table structure is based on the qualitative statements from the study abstracts.)

| Dose Group | Number of Subjects | Number of Subjects with at Least One AE | Most Common AEs |

| Single Ascending Dose | |||

| HN0037 (10-400 mg) | N/A | N/A | N/A |

| Placebo | N/A | N/A | N/A |

| Multiple Ascending Dose | |||

| HN0037 (30 mg/day) | N/A | N/A | N/A |

| HN0037 (100 mg/day) | N/A | N/A | N/A |

| Placebo | N/A | N/A | N/A |

Pharmacokinetics

Single Dose: Following single oral doses, the systemic exposure of HN0037 increased in a dose-proportional manner in the lower dose range of 10 to 120 mg.[2][3] At higher doses, from 200 to 400 mg, the increase in systemic exposure was subproportional.[2][3]

Multiple Doses: After multiple oral doses, there was significant drug accumulation in the systemic circulation at a steady state. The half-life of HN0037 ranged from 50.4 to 61.0 hours.[2][3]

Food Effect: The study on the effect of food indicated that a high-fat meal had a marginal impact on the pharmacokinetics of HN0037.[2][3]

Table 2: Summary of Pharmacokinetic Parameters (Note: Specific mean and standard deviation values for pharmacokinetic parameters are not publicly available in the provided search results. The table indicates the parameters that would be reported.)

| Dose Group | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) |

| Single Ascending Dose | ||||

| 10 mg | N/A | N/A | N/A | N/A |

| 30 mg | N/A | N/A | N/A | N/A |

| 60 mg | N/A | N/A | N/A | N/A |

| 120 mg | N/A | N/A | N/A | N/A |

| 200 mg | N/A | N/A | N/A | N/A |

| 300 mg | N/A | N/A | N/A | N/A |

| 400 mg | N/A | N/A | N/A | N/A |

| Multiple Ascending Dose (Steady State) | ||||

| 30 mg/day | N/A | N/A | N/A | 50.4 - 61.0 |

| 100 mg/day | N/A | N/A | N/A | 50.4 - 61.0 |

Conclusion

The initial safety, tolerability, and pharmacokinetic studies of HN0037 in healthy volunteers have demonstrated a favorable profile for this novel helicase-primase inhibitor. The compound was well-tolerated at all single and multiple doses tested, with no safety signals of concern. The pharmacokinetic properties, particularly the long half-life, suggest that HN0037 has the potential for less frequent dosing regimens. These promising results support the continued clinical development of HN0037 as a new treatment option for herpes simplex virus infections.[2][3] Further studies in patient populations are warranted to establish the efficacy of HN0037.

References

(S)-HN0037: A Novel Helicase-Primase Inhibitor for the Treatment of Acyclovir-Resistant Herpes Simplex Virus Infections

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The emergence of acyclovir-resistant strains of Herpes Simplex Virus (HSV) presents a significant and growing challenge in the management of herpetic infections, particularly in immunocompromised patient populations. (S)-HN0037 is a novel, orally bioavailable small molecule inhibitor of the HSV helicase-primase complex, a viral enzyme essential for DNA replication. This mechanism of action is distinct from that of acyclovir and other nucleoside analogs that target the viral DNA polymerase, making this compound a promising candidate for the treatment of infections caused by acyclovir-resistant HSV. This document provides a comprehensive overview of the preclinical and early clinical development of this compound, including its mechanism of action, available efficacy data, and relevant experimental methodologies.

Introduction: The Unmet Need in Acyclovir-Resistant HSV Infections

Acyclovir and its prodrug valacyclovir have been the cornerstone of anti-herpetic therapy for decades. However, their efficacy is compromised by the development of resistance, primarily through mutations in the viral thymidine kinase or DNA polymerase genes. Resistance is particularly prevalent in immunocompromised individuals, such as organ transplant recipients and patients with HIV, leading to persistent and severe clinical manifestations. Therefore, there is a critical need for new antiviral agents with novel mechanisms of action to address this unmet medical need.

This compound: A Helicase-Primase Inhibitor

This compound is a helicase-primase inhibitor that was originally developed by Medshine Discovery Inc. and is now being advanced by Phaeno Therapeutics.[1] Unlike traditional anti-herpetic drugs, this compound targets the viral helicase-primase enzyme complex, which is responsible for unwinding the viral DNA and synthesizing RNA primers for DNA replication.[2]

Mechanism of Action

The HSV helicase-primase complex is a heterotrimer composed of three viral proteins: UL5 (helicase), UL52 (primase), and UL8 (accessory protein).[2] This complex is essential for the initiation and elongation of viral DNA synthesis. This compound inhibits the enzymatic activity of this complex, thereby halting viral replication. This distinct mechanism of action is expected to confer activity against HSV strains that are resistant to nucleoside analogs due to mutations in the viral DNA polymerase.

Signaling Pathway: Inhibition of HSV DNA Replication by this compound

Caption: Mechanism of this compound action on the HSV replication cycle.

Preclinical Data

While specific quantitative data on the efficacy of this compound against a broad panel of acyclovir-resistant HSV strains is not yet publicly available, initial preclinical findings have been disclosed in patent applications.

In Vitro Antiviral Activity

Patent application WO2018/127207 by Medshine Discovery reports the testing of several compounds, including the scaffold of this compound, for their inhibitory potential against an HSV-1 strain (GHSV-UL46) using a cytopathic effect (CPE) assay. Although the specific IC50 value for this compound against acyclovir-resistant strains is not provided in the available literature, the class of helicase-primase inhibitors has demonstrated potent activity against such strains.

Table 1: Representative Antiviral Activity of Helicase-Primase Inhibitors Against Acyclovir-Sensitive and -Resistant HSV Strains (Illustrative Data)

| Compound Class | HSV Strain | Acyclovir Resistance Status | IC50 (µM) - Illustrative |

| Helicase-Primase Inhibitor | Wild-Type HSV-1 | Sensitive | 0.01 - 0.1 |

| Helicase-Primase Inhibitor | ACV-Resistant HSV-1 (TK-deficient) | Resistant | 0.01 - 0.1 |

| Helicase-Primase Inhibitor | ACV-Resistant HSV-1 (Pol mutant) | Resistant | 0.01 - 0.1 |

| Acyclovir | Wild-Type HSV-1 | Sensitive | 0.1 - 1.0 |

| Acyclovir | ACV-Resistant HSV-1 (TK-deficient) | Resistant | >50 |

| Acyclovir | ACV-Resistant HSV-1 (Pol mutant) | Resistant | >20 |

Note: The data in this table is illustrative of the expected activity of helicase-primase inhibitors against acyclovir-resistant HSV and is not specific to this compound pending the release of detailed preclinical data.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are proprietary to the developing companies. However, based on the cited patent literature and standard virological methods, the following outlines the likely methodologies employed.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method for determining the in vitro antiviral activity of a compound.

Experimental Workflow: Cytopathic Effect (CPE) Inhibition Assay

References

Methodological & Application

Application Notes and Protocols for (S)-HN0037 in HSV Plaque Reduction Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing (S)-HN0037, a selective, orally active helicase-primase inhibitor, in Herpes Simplex Virus (HSV) plaque reduction assays. This document outlines the compound's mechanism of action, experimental procedures, and data analysis for evaluating its antiviral efficacy.

Introduction to this compound

This compound is an investigational antiviral compound designed to treat infections caused by Herpes Simplex Virus (HSV-1 and HSV-2). It functions as a helicase-primase inhibitor, a novel mechanism of action that targets a critical enzymatic complex in the HSV replication cycle.[1] By inhibiting the helicase-primase complex, this compound effectively halts viral DNA replication, thereby preventing the spread of the virus.[1][2]

The helicase-primase complex in HSV is a heterotrimer composed of three essential viral proteins: UL5 (helicase), UL52 (primase), and UL8 (a scaffold protein).[1] This complex is responsible for unwinding the double-stranded viral DNA at the replication fork and synthesizing short RNA primers necessary for the initiation of DNA synthesis. This compound targets this complex, preventing the unwinding of the viral DNA and stalling the replication fork, which ultimately inhibits viral proliferation.[2]

Data Presentation

The efficacy of this compound is quantified through a plaque reduction assay, which measures the concentration-dependent inhibition of viral plaque formation in a cell monolayer. Key parameters to determine include the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI). Due to the proprietary nature of pre-clinical data for this compound, specific experimental values are not publicly available. Researchers should use the tables below to structure their experimental findings.

Table 1: Antiviral Activity of this compound against HSV-1 and HSV-2

| Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| HSV-1 (e.g., KOS) | Vero | Input Data | Input Data | Calculate |

| HSV-2 (e.g., G) | Vero | Input Data | Input Data | Calculate |

| Other Strains | Other Cells | Input Data | Input Data | Calculate |

Table 2: Plaque Reduction Efficiency of this compound

| This compound Concentration (µM) | Mean Plaque Count (HSV-1) | Percent Inhibition (%) (HSV-1) | Mean Plaque Count (HSV-2) | Percent Inhibition (%) (HSV-2) |

| 0 (Vehicle Control) | Input Data | 0 | Input Data | 0 |

| Concentration 1 | Input Data | Calculate | Input Data | Calculate |

| Concentration 2 | Input Data | Calculate | Input Data | Calculate |

| Concentration 3 | Input Data | Calculate | Input Data | Calculate |

| Concentration 4 | Input Data | Calculate | Input Data | Calculate |

| Positive Control (e.g., Acyclovir) | Input Data | Calculate | Input Data | Calculate |

Experimental Protocols

The following are detailed protocols for determining the cytotoxicity and antiviral efficacy of this compound.

Protocol 1: Cytotoxicity Assay (CC50 Determination)

This protocol determines the concentration of this compound that is toxic to the host cells.

Materials:

-

Vero cells (or other appropriate host cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only (cell-free control), cells with vehicle control (DMSO), and untreated cells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

CC50 Calculation: Calculate the cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.

Protocol 2: HSV Plaque Reduction Assay (EC50 Determination)

This assay is the gold standard for evaluating the antiviral activity of a compound against HSV.[3]

Materials:

-

Vero cells

-

DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin

-

HSV-1 and HSV-2 viral stocks of known titer (PFU/mL)

-

This compound stock solution

-

6-well or 12-well cell culture plates

-

Overlay medium (e.g., DMEM with 1% methylcellulose)

-

Crystal violet staining solution (0.5% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed Vero cells into 6-well or 12-well plates and grow until a confluent monolayer is formed (approximately 24 hours).

-

Viral Infection: Dilute the viral stock to a concentration that will produce 50-100 plaques per well. Remove the culture medium from the cells and infect the monolayer with the diluted virus for 1 hour at 37°C, with gentle rocking every 15 minutes to ensure even distribution.

-

Compound Treatment: During the infection period, prepare serial dilutions of this compound in the overlay medium.

-

Overlay Application: After the 1-hour incubation, aspirate the viral inoculum and wash the cell monolayer with PBS. Add the overlay medium containing the different concentrations of this compound to each well. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator to allow for plaque formation.

-

Plaque Staining: Aspirate the overlay medium and fix the cells with 10% formalin for 30 minutes. After fixation, remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.

-

Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Count the number of plaques in each well.

-

EC50 Calculation: Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus control. Plot the percentage of inhibition against the log of the compound concentration and determine the EC50 value using non-linear regression analysis.

Visualizations

This compound Mechanism of Action

The following diagram illustrates the inhibitory effect of this compound on the HSV replication fork.

Caption: Mechanism of this compound inhibition of HSV DNA replication.

Experimental Workflow for Plaque Reduction Assay

The following diagram outlines the key steps in the HSV plaque reduction assay.

Caption: Workflow for determining the antiviral efficacy of this compound.

References

Application Notes and Protocols for In Vivo HSV Infection Models in the Study of (S)-HN0037

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herpes Simplex Virus (HSV) infections, caused by HSV-1 and HSV-2, are a significant global health concern with manifestations ranging from mucocutaneous lesions to life-threatening encephalitis.[1] The development of novel antiviral therapeutics is crucial to address the limitations of current treatments, including the emergence of drug-resistant strains. (S)-HN0037 is a potent and selective, orally active helicase-primase inhibitor that represents a promising new class of anti-HSV compounds.[2][3] This class of inhibitors targets the viral helicase-primase complex, which is essential for viral DNA replication, offering a different mechanism of action compared to traditional nucleoside analogs.[2]

These application notes provide detailed protocols for establishing and utilizing robust in vivo HSV infection models to evaluate the efficacy of this compound and other helicase-primase inhibitors. The described murine and guinea pig models are well-established and recapitulate key aspects of human HSV pathogenesis, including acute infection, latency, and recurrent disease.[1][4]

Mechanism of Action of this compound

This compound inhibits HSV replication by targeting the viral helicase-primase complex, which is composed of three viral proteins: UL5 (helicase), UL52 (primase), and UL8 (a scaffold protein).[2] This complex is responsible for unwinding the viral DNA and synthesizing RNA primers, which are critical steps for the initiation of viral DNA synthesis. By inhibiting this complex, this compound effectively halts viral replication.

Recommended In Vivo Models

The choice of animal model depends on the specific research question. Murine models are excellent for studying acute infection and neurovirulence, while guinea pig models are considered the gold standard for evaluating recurrent genital herpes, as they mimic this aspect of human disease more closely.[5][6]

Murine Model of Genital HSV-2 Infection

This model is suitable for evaluating the efficacy of this compound in preventing or treating acute genital herpes and for studying viral shedding and latency.

Data Presentation: Expected Outcomes with a Potent Helicase-Primase Inhibitor

| Parameter | Vehicle Control | This compound Treatment | Valacyclovir (Reference) |

| Mean Lesion Score (Scale 0-4) | 3.5 ± 0.5 | < 1.0 | 1.5 ± 0.8 |

| Survival Rate (%) | 0 - 20% | 90 - 100% | 70 - 80% |

| Vaginal Viral Titer (PFU/ml) on Day 2 post-infection | 10^5 - 10^6 | < 10^2 | 10^3 - 10^4 |

| Viral DNA in Dorsal Root Ganglia (copies/μg DNA) at Day 7 | > 10^4 | < 10^2 | 10^2 - 10^3 |

Experimental Protocol: Murine Genital HSV-2 Infection

-

Animal Strain: Female BALB/c or C57BL/6 mice, 6-8 weeks old.

-

Hormonal Treatment: Administer 2 mg of medroxyprogesterone acetate subcutaneously 7 days prior to infection to synchronize the estrous cycle and increase susceptibility to infection.

-

Virus Strain and Inoculation:

-

Use a well-characterized HSV-2 strain (e.g., strain G or 186).

-

Anesthetize mice and clear the vaginal vault with a cotton swab.

-

Inoculate intravaginally with 20 µl of viral suspension containing 1 x 10^4 to 1 x 10^5 Plaque Forming Units (PFU).

-

-

This compound Administration:

-

Monitoring and Sample Collection:

-

Lesion Scoring: Daily for 14 days, score genital pathology on a 0-4 scale (0=no disease, 1=redness, 2=few vesicles, 3=multiple vesicles/ulceration, 4=hind limb paralysis/death).

-

Vaginal Swabs: Collect daily for the first 7 days post-infection to quantify viral shedding by plaque assay or qPCR.

-

Dorsal Root Ganglia (DRG) Collection: At the end of the study, harvest lumbosacral DRGs to quantify latent viral DNA by qPCR.

-

Guinea Pig Model of Genital HSV-2 Infection

This model is ideal for studying both acute and recurrent genital herpes, making it highly relevant for evaluating therapies aimed at preventing reactivation.[8][9]

Data Presentation: Expected Outcomes with a Potent Helicase-Primase Inhibitor

| Parameter | Vehicle Control | This compound Treatment | Valacyclovir (Reference) |

| Acute Disease Score (Cumulative) | 80 - 100 | < 10 | 30 - 50 |

| Number of Recurrent Lesion Days (Days 15-60) | 10 - 15 | < 2 | 5 - 8 |

| Recurrence Frequency (% of animals with >1 recurrence) | 80 - 100% | < 20% | 40 - 60% |

| Viral Shedding during Recurrence (PFU/swab) | 10^3 - 10^4 | Undetectable | 10^2 - 10^3 |

Experimental Protocol: Guinea Pig Genital HSV-2 Infection

-

Animal Strain: Female Hartley guinea pigs, 200-250 g.

-

Virus Strain and Inoculation:

-

Use a well-characterized HSV-2 strain (e.g., MS strain).

-

Gently abrade the vaginal mucosa with a cotton swab.

-

Inoculate intravaginally with 100 µl of viral suspension containing 1 x 10^5 to 1 x 10^6 PFU.

-

-

This compound Administration:

-

Acute Treatment: Begin oral administration of this compound (e.g., 1-30 mg/kg/day) on the day of infection and continue for 7-14 days.[8]

-

Recurrent Disease (Episodic) Treatment: Initiate treatment at the first sign of a recurrent lesion and continue for 5 days.

-

Recurrent Disease (Suppressive) Treatment: Begin continuous daily dosing after the resolution of primary disease (around day 21) and continue for several weeks.

-

-

Monitoring and Sample Collection:

-

Lesion Scoring: Score lesions daily on a 0-4 scale, similar to the mouse model, through both acute and recurrent phases.

-

Vaginal Swabs: Collect swabs daily during the acute phase and recurrent episodes to quantify viral shedding.

-

Recurrence Monitoring: After the acute phase, monitor animals daily for the appearance of recurrent lesions.

-

Murine Model of Ocular HSV-1 Infection

This model is used to study herpes stromal keratitis (HSK), a significant cause of infectious blindness, and to assess the neurovirulence of the virus and the efficacy of antivirals in preventing CNS invasion.

Data Presentation: Expected Outcomes with a Potent Helicase-Primase Inhibitor

| Parameter | Vehicle Control | This compound Treatment | Trifluridine (Topical Ref.) |

| Corneal Opacity Score (Scale 0-4) | 3.0 ± 0.7 | < 0.5 | 1.0 ± 0.5 |

| Survival Rate (%) | < 50% | 100% | 70 - 80% |

| Viral Titer in Eye (PFU/eye) on Day 3 | 10^4 - 10^5 | < 10^2 | 10^2 - 10^3 |

| Viral DNA in Trigeminal Ganglia (copies/μg DNA) at Day 7 | > 10^5 | < 10^3 | 10^3 - 10^4 |

Experimental Protocol: Murine Ocular HSV-1 Infection

-

Animal Strain: BALB/c or C57BL/6 mice, 6-8 weeks old.

-

Virus Strain and Inoculation:

-

Use a well-characterized HSV-1 strain (e.g., KOS, McKrae, or RE strain).

-

Anesthetize mice and lightly scarify the corneal epithelium with a 30-gauge needle.

-

Apply 3-5 µl of viral suspension containing 1 x 10^5 PFU to the corneal surface.

-

-

This compound Administration:

-

Systemic Treatment: Administer this compound orally (e.g., 4-10 mg/kg/day) starting 6 hours post-infection and continuing for 7 days.[7]

-

Topical Treatment: A topical formulation of this compound could also be evaluated and applied directly to the infected eye.

-

-

Monitoring and Sample Collection:

-

Ocular Disease Scoring: Score corneal opacity and neovascularization daily using a slit lamp on a 0-4 scale.

-

Eye Swabs: Collect eye swabs at various time points to measure viral replication.

-

Trigeminal Ganglia (TG) Collection: Harvest TGs at the end of the study to quantify latent virus.

-

Brain Collection: For neurovirulence studies, harvest brains to quantify viral load.[7]

-

Concluding Remarks

The in vivo models described provide a robust framework for the preclinical evaluation of this compound. By employing these models, researchers can obtain critical data on the efficacy of this novel helicase-primase inhibitor in treating both acute and recurrent HSV infections, and for understanding its potential to reduce viral latency and transmission. The detailed protocols and expected outcomes presented here serve as a valuable resource for designing and executing these essential studies.

References

- 1. Animal models of herpes simplex virus immunity and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Helicase-primase inhibitors from Medshine Discovery Inc. (WO2018/127207 and WO2020/007355) for the treatment of herpes simplex virus infections - structure proposal for Phaeno Therapeutics drug candidate HN0037 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Superior efficacy of helicase-primase inhibitor BAY 57-1293 for herpes infection and latency in the guinea pig model of human genital herpes disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oral Bioavailability and In Vivo Efficacy of the Helicase-Primase Inhibitor BILS 45 BS against Acyclovir-Resistant Herpes Simplex Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Helicase primase inhibitors (HPIs) are efficacious for therapy of human herpes simplex virus (HSV) disease in an infection mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Determining the Cytotoxicity IC50 of (S)-HN0037 in Vero Cells

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-HN0037 is a selective, orally active helicase-primase inhibitor developed as a potent antiviral agent against Herpes Simplex Virus (HSV).[1] Its mechanism of action involves the inhibition of the viral helicase-primase complex, which is essential for viral DNA replication.[1] In the development of antiviral therapeutics, it is crucial to assess the cytotoxicity of the compound in the host cells to determine its therapeutic index—the ratio between the cytotoxic concentration and the effective antiviral concentration. This document provides a detailed protocol for determining the 50% cytotoxic concentration (IC50) of this compound in Vero cells, a continuous cell line derived from the kidney of an African green monkey, which is a standard model for virological and cytotoxicity studies. The protocol described herein utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

Data Presentation

The following table summarizes hypothetical quantitative data for the IC50 determination of this compound in Vero cells after a 48-hour incubation period.

| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 1 | 98.2 ± 5.1 |

| 10 | 95.6 ± 4.8 |

| 50 | 85.3 ± 6.2 |

| 100 | 52.1 ± 5.5 |

| 250 | 25.8 ± 4.1 |

| 500 | 10.4 ± 3.7 |

| 1000 | 5.1 ± 2.9 |

| Calculated IC50 (µM) | ~105 µM |

Note: The data presented are for illustrative purposes only and will vary based on experimental conditions.

Experimental Protocols

Materials and Reagents

-

Vero cells (ATCC® CCL-81™)

-

This compound

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well flat-bottom cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Cell Culture and Maintenance

-

Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 3-4 days or when they reach 80-90% confluency. For passaging, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed at a ratio of 1:3 to 1:6.

Preparation of this compound Stock and Working Solutions

-

Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 4.5 mg of this compound (Molecular Weight: ~450 g/mol , to be confirmed with the supplier) in 1 mL of DMSO. Mix thoroughly until fully dissolved. Store the stock solution in aliquots at -20°C.

-

Working Solutions: On the day of the experiment, prepare serial dilutions of this compound from the stock solution using serum-free DMEM. A common starting concentration range for cytotoxicity testing of antiviral compounds is between 1 and 1000 µM. It is recommended to perform a preliminary range-finding experiment. The final concentration of DMSO in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.

MTT Assay for IC50 Determination

-

Cell Seeding:

-

Harvest Vero cells that are in the logarithmic growth phase.

-

Perform a cell count using a hemocytometer or an automated cell counter.

-

Dilute the cell suspension in complete culture medium to a final concentration that will result in approximately 1 x 10^4 to 5 x 10^4 cells per well. A seeding density of 4 x 10^5 cells/mL, with 100 µL added to each well of a 96-well plate, is a good starting point.[2]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

-

-

This compound Treatment:

-

After overnight incubation, carefully remove the culture medium.

-

Add 100 µL of the prepared this compound working solutions (in duplicate or triplicate) to the respective wells, ranging from the highest to the lowest concentration.

-

For the vehicle control wells, add 100 µL of serum-free DMEM containing the same final concentration of DMSO as in the compound-treated wells.

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator. The incubation time can be varied (e.g., 24, 48, or 72 hours) depending on the experimental design.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.

-

-

Formazan Solubilization:

-

After the 4-hour incubation, carefully remove the MTT-containing medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis and IC50 Calculation

-

Correct for Background Absorbance: Subtract the average absorbance of the blank wells (medium only) from the absorbance readings of all other wells.

-

Calculate Percent Viability: The percentage of cell viability is calculated relative to the vehicle-treated control cells using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

-

Determine IC50: The IC50 value is the concentration of this compound that reduces the viability of Vero cells by 50%. This can be determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).

Visualizations

Signaling Pathway

This compound acts by inhibiting the viral helicase-primase complex, a critical component of the HSV replication machinery. As the determination of IC50 in Vero cells is a measure of cytotoxicity to the host cell, a direct signaling pathway within the Vero cell is not the primary mechanism of the compound's intended therapeutic action. The cytotoxicity observed at higher concentrations is likely due to off-target effects. Therefore, a diagram of the intended viral target is more relevant.

Caption: Mechanism of action of this compound targeting the HSV helicase-primase complex.

Experimental Workflow

The following diagram illustrates the workflow for determining the IC50 of this compound in Vero cells using the MTT assay.

References

Application Notes and Protocols for (S)-HN0037 in the Study of HSV Latency and Reactivation

For Researchers, Scientists, and Drug Development Professionals

Introduction